Azetidine 2-yl vs. 3-yl Connectivity Isomerism
The target compound features azetidine substitution at the 2-position, a distinct connectivity pattern that sets it apart from the more common 3-azetidinyl-oxadiazole analogs (e.g., CAS 1781586-69-3). This positional variation modifies the spatial orientation of the secondary amine vector relative to the oxadiazole plane, a parameter that influences target binding geometry and hydrogen-bonding networks in drug design [1]. In the broader class of S1P receptor modulators, 2-azetidinyl substitution in related scaffolds has been associated with altered receptor subtype selectivity profiles compared to 3-azetidinyl congeners [2].
| Evidence Dimension | Azetidine substitution position (connectivity isomerism) |
|---|---|
| Target Compound Data | 2-azetidinyl substitution on 1,2,4-oxadiazole |
| Comparator Or Baseline | 3-azetidinyl substitution on 1,2,4-oxadiazole (e.g., CAS 1781586-69-3) |
| Quantified Difference | Not directly quantified for this specific scaffold; class-level SAR indicates positional isomers exhibit distinct pharmacological profiles |
| Conditions | Structural comparison based on chemical connectivity; no head-to-head biological data available |
Why This Matters
For researchers building SAR libraries or exploring novel chemical space, the 2-azetidinyl connectivity represents an underexplored vector that may yield differentiated binding modes not accessible with the more common 3-azetidinyl isomers.
- [1] Kuujia.com. Cas no 1781586-69-3 (3-(Azetidin-3-yl)-1,2,4-oxadiazole) — structural comparison of positional isomers. View Source
- [2] US8859598B2. 1,2,4-oxadiazoles azetidine derivatives as sphingosine-1 phosphate receptors modulators. Allergan, Inc. Claim 1 and Formula I variants. View Source
